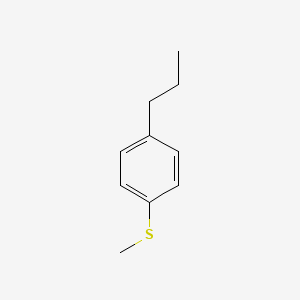

Methyl 4-N-propylphenyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyl-4-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRUYRAEKVGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 N Propylphenyl Sulfide and Analogous Aryl Alkyl Sulfides

Transition Metal-Catalyzed Approaches to Thioether Synthesis

Transition metal-catalyzed reactions have become indispensable for the construction of carbon-sulfur bonds, offering significant advantages over classical methods. These catalytic systems demonstrate high efficiency, broad functional group tolerance, and predictable selectivity, making them ideal for the synthesis of complex molecules like aryl alkyl sulfides. Palladium and nickel catalysts, in particular, have been extensively developed for thioetherification reactions.

Palladium-Catalyzed C-S Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has emerged as a popular and reliable method for the synthesis of aryl thioethers. nih.gov These reactions typically involve the coupling of an aryl electrophile, such as a halide or pseudohalide, with a sulfur nucleophile, like a thiol.

The palladium-catalyzed coupling of aryl (pseudo)halides with thiols is a fundamental transformation for forming aryl-sulfur bonds. nih.govacsgcipr.org This method's success is attributed to a catalytic cycle involving the oxidative addition of a palladium(0) species into the aryl halide bond, followed by reaction with the thiol (or thiolate), and subsequent reductive elimination to yield the aryl thioether product and regenerate the active catalyst. acsgcipr.org

The reaction is applicable to a wide range of substrates, including aryl bromides, iodides, and, with appropriately designed catalyst systems, even less reactive aryl chlorides. acs.orgorganic-chemistry.org The scope extends to various aliphatic and aromatic thiols, allowing for the synthesis of a diverse library of aryl alkyl and diaryl sulfides. For example, the synthesis of Methyl 4-N-propylphenyl sulfide (B99878) could be envisioned by coupling 4-propyl-iodobenzene with methanethiol (B179389) using a suitable palladium catalyst.

Research has demonstrated that these coupling reactions can be performed under relatively mild conditions, often at room temperature, when appropriate ligands and bases are employed. nih.gov This methodology exhibits excellent functional group tolerance, allowing for the presence of sensitive groups such as anilines, phenols, and unprotected indazoles without competing C-N or C-O coupling. nih.gov

Table 1: Palladium-Catalyzed Coupling of Aryl Halides with Thiols

| Aryl Halide | Thiol | Catalyst System | Product | Yield | Reference |

| Aryl Bromide/Iodide | Aliphatic/Aromatic Thiol | Pd complexes with CyPF-tBu | Aryl Thioether | Excellent | acs.orgnih.gov |

| Aryl Bromide/Chloride | Aliphatic/Aromatic Thiol | Pd(OAc)₂/DiPPF | Aryl Thioether | High | organic-chemistry.org |

| Aryl Halide | Heterocyclic Thiol | Pd/Monophosphine Ligand | Heterocyclic Thioether | High | nih.gov |

The choice of ligand is critical to the success of palladium-catalyzed C-S cross-coupling reactions. acsgcipr.org Ligands stabilize the palladium center, prevent catalyst deactivation, and modulate its reactivity, thereby influencing both the efficiency and selectivity of the transformation.

Initially, bidentate (or bisphosphine) ligands such as Xantphos and 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) were favored, as they were thought to be less susceptible to displacement by the strongly binding thiolates. nih.govorganic-chemistry.org Catalyst systems like Pd(OAc)₂/DiPPF proved to be highly versatile, enabling the coupling of both aryl bromides and chlorides with a wide array of thiols. organic-chemistry.org Similarly, the bisphosphine ligand CyPF-tBu has been shown to form highly efficient palladium catalysts for the thioetherification of aryl bromides and iodides, achieving high turnover numbers. acs.orgnih.gov

More recently, it has been demonstrated that monophosphine ligands can also lead to highly effective catalysis, challenging the conventional wisdom that chelating ligands are superior. nih.gov These less sterically demanding ligands can promote reactions at lower temperatures and with soluble bases, even accommodating base-sensitive substrates. nih.gov The effectiveness of a given ligand is not necessarily correlated with its bulk or the nucleophilicity of the thiol, indicating a complex interplay of factors that govern catalytic activity. nih.gov

Copper-Promoted Methodologies

Copper-catalyzed reactions represent a cornerstone in the synthesis of aryl alkyl sulfides, offering cost-effective and efficient pathways.

Ullmann-Type Cross-Coupling Reactions for Thioether Formation

The Ullmann condensation, a classical method for forming carbon-heteroatom bonds, has been adapted for the synthesis of thioethers. acsgcipr.org This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base, often at elevated temperatures. nih.gov Modern advancements have introduced the use of ligands to moderate the harsh reaction conditions traditionally required. acsgcipr.org

A variety of copper sources, including copper(I) iodide (CuI), can be employed. nih.govepa.gov The choice of ligand is crucial for the success of the reaction, with various phosphine- and nitrogen-based ligands being utilized. acsgcipr.org The reaction is versatile, allowing for the coupling of a wide range of aryl halides with both aryl and alkyl thiols. nih.gov

Recent studies have also explored the use of arenediazonium salts as electrophilic partners in Ullmann-type couplings, providing an alternative to aryl halides. unito.it For instance, arenediazonium o-benzenedisulfonimides have been successfully coupled with primary alkyl thiolates in the presence of a Cu(I) catalyst to afford aryl alkyl sulfides in good yields. unito.it

Table 2: Ullmann-Type Synthesis of Aryl Alkyl Sulfides

| Aryl Halide/Diazonium Salt | Thiol | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Thiophenol | CuI | K₂CO₃ | 2-Propanol | 120 (MW) | 95 | epa.gov |

| 4-Iodotoluene | Benzylthiol | CuI | K₂CO₃ | 2-Propanol | 120 (MW) | 88 | epa.gov |

| 1-Bromo-4-nitrobenzene | Thiophenol | CuI | K₂CO₃ | 2-Propanol | 120 (MW) | 92 | epa.gov |

| Benzenediazonium o-benzenedisulfonimide | Ethanethiolate | [Cu(CH₃CN)₄]PF₆ | - | MeCN | RT | 75 | unito.it |

| 4-Methylbenzenediazonium o-benzenedisulfonimide | Ethanethiolate | [Cu(CH₃CN)₄]PF₆ | - | MeCN | RT | 72 | unito.it |

Strategies Utilizing Organic Halides and Diverse Sulfur Sources

To circumvent the often unpleasant odor and handling issues associated with thiols, methods have been developed that utilize alternative sulfur sources. Copper-catalyzed reactions of organic halides with various sulfur surrogates provide an effective route to aryl alkyl sulfides.

One such approach employs sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) or elemental sulfur (S₈) in the presence of a copper salt. organic-chemistry.org These odorless and environmentally benign sulfur sources can react with aryl and alkyl halides to produce the corresponding symmetrical and unsymmetrical sulfides. organic-chemistry.org For example, the reaction of nitroarenes with alkyl halides in the presence of Na₂S₂O₃·5H₂O and a copper catalyst yields alkyl aryl sulfides. organic-chemistry.org

Another strategy involves the use of xanthates as thiol-free reagents. researchgate.net Potassium xanthogenates can react with aryl halides under copper catalysis, followed by hydrolysis and a subsequent coupling step, to produce unsymmetrical sulfides. researchgate.net

Table 3: Copper-Promoted Synthesis of Aryl Alkyl Sulfides from Organic Halides and Diverse Sulfur Sources

| Organic Halide | Sulfur Source | Catalyst | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Na₂S₂O₃·5H₂O | CuI | K₂CO₃ | H₂O/PEG-400 | 100 | 85 | organic-chemistry.org |

| Benzyl (B1604629) bromide | Na₂S₂O₃·5H₂O | CuI | K₂CO₃ | H₂O/PEG-400 | 80 | 92 | organic-chemistry.org |

| 1-Iodooctane | S₈/NaOH | CuI | - | DMSO | 120 | 88 | organic-chemistry.org |

| 4-Iodobenzonitrile | Ethyl potassium xanthogenate | CuO nanoparticles | - | DMF | 110 | 90 | researchgate.net |

| 1-Bromo-4-fluorobenzene | Thioacetamide | CuI | Cs₂CO₃ | DMSO/H₂O | 120 | 85 | researchgate.net |

Other Homogeneous Metal Catalysis in Thioether Synthesis

Beyond nickel and copper, other transition metals play a significant role in the catalytic synthesis of thioethers through alternative reaction pathways.

C-H Activation Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the formation of C-S bonds, avoiding the need for pre-functionalized starting materials. thieme-connect.com This approach involves the transition metal-catalyzed activation of a C-H bond in an arene, followed by coupling with a sulfur source.

Various transition metals, including palladium, rhodium, and ruthenium, have been shown to catalyze the C-H thiolation of arenes. thieme-connect.com These reactions can be directed by a functional group on the aromatic substrate to achieve high regioselectivity. For example, thioethers themselves can act as directing groups for the ortho-C-H functionalization of arenes. thieme-connect.com The sulfur source can be a thiol, disulfide, or another sulfur-containing reagent. While this is a rapidly developing field, it offers a more sustainable and efficient route to aryl sulfides. acsgcipr.org

Hydrothiolation and Carbothiolation Reactions

Hydrothiolation of alkenes and alkynes, the addition of a thiol S-H bond across a carbon-carbon multiple bond, is a direct and atom-economical method for synthesizing sulfides. thieme-connect.com This reaction can be promoted by various catalysts, including transition metals.

Rhodium catalysts have been effectively used for the hydrothiolation of dienes, where the regioselectivity (allylic vs. homoallylic sulfide) can be controlled by the choice of the counterion associated with the rhodium center. organic-chemistry.org For instance, a recent study demonstrated a chemodivergent transfer-hydrothiolation and carbothiolation of alkenes using thioethers as bifunctional reagents, catalyzed by rhodium complexes. chemrxiv.org The selectivity between hydrothiolation and carbothiolation was controlled by the counteranion of the rhodium catalyst. chemrxiv.org

Gold-catalyzed hydrothiolation of unactivated alkenes has also been reported to proceed effectively, yielding anti-Markovnikov adducts with high regioselectivity. organic-chemistry.org

Metal-Free Synthetic Strategies for Aryl Alkyl Sulfides

The development of metal-free synthetic methods for aryl alkyl sulfides is driven by the need for more sustainable and cost-effective processes that avoid potential contamination of the final products with residual metals. nih.gov These strategies often offer mild reaction conditions and broad functional group tolerance.

Arylation of Thiols with Hypervalent Iodine Reagents (e.g., Diaryliodonium Salts)

A significant metal-free approach to forming the C-S bond is the arylation of thiols using hypervalent iodine reagents, particularly diaryliodonium salts. researchgate.netrsc.org These reagents serve as effective arylating agents for a variety of nucleophiles, including thiols. researchgate.netnih.gov The reaction typically proceeds under mild and experimentally simple conditions, often mediated by a strong organic base. researchgate.netchemrxiv.org This method is applicable to a wide range of thiols, including alkyl, aryl, and heteroaryl thiols, allowing for the synthesis of a diverse library of aryl sulfides. researchgate.netresearchgate.net

The mechanism is believed to proceed through an inner-sphere pathway, involving the initial formation of an Ar₂I(SR) intermediate, which then undergoes reductive elimination to form the desired aryl sulfide and an aryl iodide byproduct. researchgate.net The chemoselectivity of unsymmetrical diaryliodonium salts can be influenced by the electronic and steric nature of the aryl groups. nih.gov

Table 1: Examples of Metal-Free Arylation of Thiols with Diaryliodonium Salts

| Thiol | Diaryliodonium Salt | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzenethiol | Diphenyliodonium triflate | DBU | CH3CN | 95 | researchgate.net |

| Thiophenol | Bis(4-fluorophenyl)iodonium triflate | DBU | CH3CN | 98 | researchgate.net |

| Benzyl mercaptan | Diphenyliodonium triflate | DBU | CH3CN | 85 | researchgate.net |

| 2-Pyridinethiol | Diphenyliodonium triflate | DBU | CH3CN | 92 | researchgate.net |

Dehydrative Thioetherification Methods

Dehydrative thioetherification presents an atom-economical route to aryl alkyl sulfides by coupling thiols with alcohols, releasing water as the only byproduct. chemrevlett.com Traditionally, these reactions were performed under harsh acidic conditions and high temperatures, which limited their applicability due to poor functional group tolerance. chemrevlett.com

More recent advancements have led to the development of metal-free, acid-catalyzed dehydrative S-alkylation reactions. For instance, alkyl halides can be employed as catalysts to promote the conversion of alcohols and thiols into thioethers under transition-metal- and base-free conditions. nih.gov Water has also been shown to promote certain dehydrative cross-coupling reactions, for example, in the synthesis of allylic sulfones from sulfinic acids and allylic alcohols, suggesting its potential role as a promoter in related thioetherifications. nih.gov

Photo-induced C-S Radical Cross-Coupling Approaches

Photo-induced methods offer a powerful strategy for forming C-S bonds under mild conditions, often with high temporal control. rsc.org These reactions typically involve the generation of radical intermediates upon irradiation with light. nih.gov

One approach involves the photo-induced, copper-catalyzed cross-coupling of aryl thiols with aryl halides. nih.gov Mechanistic studies suggest a pathway where a photoexcited copper(I)-thiolate complex acts as an electron donor to the aryl halide, generating an aryl radical that subsequently combines with a copper(II)-thiolate species to yield the aryl sulfide. nih.gov

Furthermore, photoredox catalysis, sometimes in conjunction with nickel, has emerged as an effective strategy for C-S cross-coupling. nih.gov These reactions can forge carbon-heteroatom bonds that are otherwise difficult to access. nih.gov A proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between a thiolate and an aryl halide, which upon photoexcitation, generates a thiyl radical and an aryl radical that combine to form the C-S bond. acs.org

Table 2: Examples of Photo-induced C-S Cross-Coupling Reactions

| Thiol | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophenol | Iodobenzene | CuI, light | >95 | nih.gov |

| 4-Methoxythiophenol | 4-Iodotoluene | Ir(ppy)3, NiCl2·glyme, light | 92 | nih.gov |

| Benzenethiol | Cyclohexane | 4'-Bromoacetophenone, visible light | 85 | acs.org |

Multi-Component Reactions for Direct C-S Bond Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the majority of the atoms from the starting materials. organic-chemistry.orgwikipedia.org This strategy minimizes waste and labor. organic-chemistry.org

A notable example for the synthesis of aryl alkyl sulfides is a three-component reaction involving aryldiazonium salts, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) as a sulfur source, and alkyl bromides. organic-chemistry.org This reaction provides aryl alkyl thioethers and demonstrates good functional group tolerance, although it often requires a copper catalyst. organic-chemistry.org The development of truly metal-free MCRs for direct C-S bond formation remains an active area of research.

Classical and Stoichiometric Routes for Aryl Alkyl Sulfide Synthesis

Alongside modern catalytic methods, classical stoichiometric routes continue to be valuable for the synthesis of aryl alkyl sulfides due to their simplicity and reliability.

Alkylation of Aryl Mercaptans with Alkylating Agents

One of the most fundamental and widely used methods for the synthesis of aryl alkyl sulfides is the alkylation of aryl mercaptans (thiophenols). masterorganicchemistry.com This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org

In this method, the aryl mercaptan is first deprotonated by a base to form the corresponding aryl thiolate anion. youtube.com This highly nucleophilic thiolate then attacks an alkylating agent, such as an alkyl halide or a sulfonic ester, to displace the leaving group and form the thioether. libretexts.orgacs.org The choice of base and solvent is crucial, with common bases including sodium hydroxide, sodium ethoxide, or stronger bases for less acidic thiols. The reaction is often carried out in polar aprotic solvents that facilitate SN2 reactions. A potential side reaction is the further alkylation of the product sulfide to form a sulfonium (B1226848) salt. libretexts.org

Nucleophilic Substitution Reactions

The formation of the aryl-sulfur bond in compounds like Methyl 4-N-propylphenyl sulfide is frequently achieved through nucleophilic substitution reactions. One of the most fundamental approaches is the nucleophilic aromatic substitution (SNAr) pathway. In this type of reaction, a nucleophile, such as an alkyl thiolate, displaces a suitable leaving group (typically a halide) on an aromatic ring. wikipedia.org For the SNAr mechanism to be effective, the aromatic ring must be 'activated' by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. wikipedia.org

However, for unactivated aryl halides, direct SNAr is often impractical. In these cases, transition-metal-catalyzed cross-coupling reactions have become the state-of-the-art method for forming C-S bonds. thieme-connect.comnih.gov Catalysts based on palladium, nickel, and copper are commonly employed to couple aryl halides or triflates with thiols or their corresponding thiolates. thieme-connect.comnih.gov These methods are generally characterized by their broad substrate scope and high tolerance for various functional groups. For instance, nickel-catalyzed protocols have been developed for the cross-coupling of alkyl halides with arylthiosilanes to produce alkyl aryl thioethers with excellent chemoselectivity. organic-chemistry.org Another innovative nickel-catalyzed approach involves an aryl exchange reaction, where 2-pyridyl sulfide acts as a sulfide donor, avoiding the use of volatile and malodorous thiols. acs.org

The table below illustrates representative conditions for the synthesis of aryl alkyl sulfides via substitution and cross-coupling reactions.

| Aryl Electrophile | Sulfur Source | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Alkyl or Aryl Disulfide | NiBr₂(bipy), Zn | Aryl Sulfide | Good | nih.gov |

| Aryl Iodide | Thiol | CuI, Ethylene Glycol, K₂CO₃ | Aryl Sulfide | Good to Excellent | nih.gov |

| Aromatic Ester | 2-Pyridyl Alkyl Sulfide | Ni(cod)₂/dcypt | Aryl Alkyl Sulfide | Moderate | acs.org |

| Aryl Chloride | Aliphatic Thiol | Pd(OAc)₂, KOAc | Aryl Alkyl Thioether | Excellent | thieme-connect.com |

Stereoselective Synthesis of Chiral Thioether Derivatives

The synthesis of chiral thioethers, where the sulfur atom or an adjacent carbon is a stereocenter, is of significant interest in medicinal chemistry and materials science. Developing stereoselective methods to access these molecules with high enantiopurity is a key focus of modern organic synthesis. acs.org

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful means to synthesize chiral thioethers. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. A prominent strategy involves the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, which are valuable chiral auxiliaries and synthetic intermediates. longdom.org This transformation can be achieved using various catalytic systems, including chiral titanium complexes and enzymes. longdom.orgresearchgate.net

More direct approaches to chiral thioethers have also been developed. The enantioselective C(sp³)–H activation of thioethers, directed by the sulfur atom itself, can create carbon stereocenters adjacent to the sulfur. nih.gov This strategy relies on a chiral transition metal catalyst that can differentiate between enantiotopic C-H bonds.

A fundamentally different and innovative approach is the catalytic enantioselective sulfur alkylation of sulfenamides. In this method, a chiral rhodium catalyst mediates the reaction between a sulfenamide (B3320178) and a diazo compound. acs.orgnih.gov This process creates a new chiral sulfur center in the resulting sulfilimine product with high enantioselectivity. The sulfilimine can then be converted into a variety of other chiral sulfur-containing compounds, such as sulfoximines, with retention of stereochemistry. acs.orgnih.gov

| Reaction Type | Substrates | Chiral Catalyst System | Product Type | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| S-Alkylation | Sulfenamide + Diazo Compound | Chiral Rhodium Catalyst | Sulfilimine | Up to 98:2 | acs.orgnih.gov |

| Asymmetric Oxidation | Methyl Phenyl Sulfide + H₂O₂ | Musa paradisiaca Ascorbate Peroxidase | Chiral Sulfoxide (B87167) | Good | longdom.org |

| Conjugate Addition | Dienone + Thiol | Chiral Iron(III)-Salen Complex | δ-Thia-α,β-unsaturated ketone | High | organic-chemistry.org |

Rearrangement-Based Syntheses (e.g., Pummerer-type, Smiles, Stevens)

Molecular rearrangements provide another sophisticated avenue for the synthesis and functionalization of thioethers, often enabling the construction of complex molecular architectures that are otherwise difficult to access.

Pummerer Rearrangement

The Pummerer rearrangement involves the transformation of an alkyl sulfoxide into an α-acyloxy-thioether. wikipedia.orgchemeurope.comtcichemicals.com The reaction is typically initiated by an activating agent, such as acetic anhydride, which acylates the sulfoxide oxygen. wikipedia.org This is followed by an elimination step to generate a highly electrophilic thionium (B1214772) ion intermediate. wikipedia.orgyoutube.com Subsequent attack by a nucleophile, either intermolecularly or intramolecularly, at the carbon adjacent to the sulfur yields the final product. wikipedia.orgyoutube.com This rearrangement is a powerful tool for the α-functionalization of sulfides (via their corresponding sulfoxides). tcichemicals.comyoutube.com

Smiles Rearrangement

The Smiles rearrangement is a form of intramolecular nucleophilic aromatic substitution. acs.orgacs.org In the classical version, a connecting chain links a nucleophilic center and an activated aromatic ring. The nucleophile attacks the ring, displacing a heteroatom that is part of the connecting chain. While often used for C-C or C-N bond formation, variations of this reaction are relevant to sulfur chemistry. acs.orgcolab.ws For example, radical Smiles rearrangements have been developed that broaden the scope beyond traditionally activated aromatic systems. acs.org An iron-catalyzed, SO₂-retaining Smiles rearrangement has recently been reported, providing a novel pathway to γ- and δ-aryl substituted alkyl sulfones from aliphatic carboxylic acids. acs.org

Stevens Rearrangement

The Stevens rearrangement is a 1,2-migration reaction that converts sulfonium salts into the corresponding sulfides. rsc.orgwikipedia.orgrsc.org The reaction proceeds through the formation of a sulfonium ylide, which is generated by treating the sulfonium salt with a strong base. wikipedia.org The ylide then undergoes a rearrangement where one of the groups attached to the sulfur migrates to the adjacent carbanionic carbon. wikipedia.org This process is particularly useful for synthesizing multi-substituted thioethers. A notable application is the reaction of β-keto thioethers with arynes, which triggers a Stevens rearrangement to afford complex β-keto thioethers under mild, transition-metal-free conditions. rsc.orgrsc.org

Chemical Transformations and Reactivity of Methyl 4 N Propylphenyl Sulfide

Oxidative Transformations of the Thioether Moiety

The sulfur atom in methyl 4-N-propylphenyl sulfide (B99878) is susceptible to oxidation, a common reaction for thioethers. This process can lead to the formation of two more highly oxidized sulfur compounds: sulfoxides and sulfones.

The oxidation of sulfides like methyl 4-N-propylphenyl sulfide to sulfoxides and subsequently to sulfones is a stepwise process. The initial oxidation of the sulfide to a sulfoxide (B87167) is generally easier to achieve selectively than the subsequent oxidation of the sulfoxide to a sulfone. researchgate.net

The mechanism often involves an electrophilic attack on the sulfur atom by an oxygen-transfer agent. researchgate.net For instance, with peroxides, the reaction proceeds through a one-step oxygen-transfer mechanism. In this process, the sulfur atom of the sulfide attacks one of the oxygen atoms of the peroxide, leading to the breaking of the O-O bond and the formation of a new S=O bond. researchgate.net Further oxidation of the resulting sulfoxide to a sulfone can occur via a similar mechanism. researchgate.net

In some cases, particularly with certain metal catalysts, the mechanism can involve the formation of intermediate complexes. For example, with some ruthenium catalysts, an active intermediate complex is generated in situ. The rate-determining step can be the oxidation of the metal center by an oxidant like molecular oxygen, which then facilitates the oxidation of the sulfide substrate. Another proposed mechanism with certain iron catalysts involves the formation of a ternary complex between the sulfide, the iron catalyst, and the oxidant. acs.org

The nature of the oxidant and the reaction conditions play a crucial role in determining the reaction pathway. For instance, kinetic studies on the oxidation of aryl methyl sulfides have shown that the mechanism can shift from a concerted process to a two-step reaction involving a betaine (B1666868) intermediate depending on the solvent polarity. rsc.org

A wide array of oxidants and catalytic systems have been developed for the selective oxidation of thioethers to sulfoxides and sulfones. The choice of reagent is critical for controlling the extent of oxidation.

Common Oxidants:

Hydrogen Peroxide (H₂O₂): A common and environmentally friendly oxidant. rsc.orgorganic-chemistry.orgorganic-chemistry.org Its reactivity can be tuned with various catalysts.

Molecular Oxygen (O₂): An ideal "green" oxidant, often used in conjunction with transition metal catalysts or photoredox catalysts. acs.orgthieme-connect.com

Periodates: Effective for oxidizing sulfides, and the mechanism of their reactivity has been studied. researchgate.net

Nitric Acid (HNO₃): A low-cost oxidant, where the liberated nitric oxides can potentially be reused. acs.org

Catalytic Systems:

The selective oxidation of sulfides can be achieved with high efficiency and selectivity using various catalytic systems. These systems often allow for milder reaction conditions and better control over the product distribution.

| Catalyst Type | Examples | Key Features |

| Transition Metal Complexes | Rhodium(III)-dimethylsulfoxide complexes , Ruthenium complexes , FeBr₃ acs.org, Vanadium-salan complexes organic-chemistry.org, Tantalum and Niobium carbides organic-chemistry.orgorganic-chemistry.org | Can be highly selective for either sulfoxide or sulfone formation. The choice of metal and ligands is crucial. |

| Zeolites | Ti-containing zeolites (e.g., TS-1) rsc.org | Can exhibit shape selectivity, influencing the product distribution based on the steric properties of the substrate. rsc.org |

| Polyoxometalates | Organic ligand-modified polyoxomolybdates rsc.org | Can be highly efficient and recyclable catalysts for selective oxidation to sulfoxides. rsc.org |

| Organocatalysts | Eosin Y (photocatalyst) thieme-connect.com, 2,2,2-Trifluoroacetophenone organic-chemistry.org | Offer metal-free alternatives for oxidation reactions. |

| Supported Reagents | Silica-based tungstate (B81510) organic-chemistry.orgorganic-chemistry.org, Permanganate on manganese dioxide organic-chemistry.org | Often allow for easier catalyst recovery and recycling. |

The table above showcases a variety of catalytic systems that have been successfully employed for the selective oxidation of thioethers. The choice of a specific system depends on the desired product (sulfoxide or sulfone), the substrate, and the desired reaction conditions. For instance, rhodium complexes have been shown to be effective for the selective oxidation of thioethers to sulfoxides using molecular oxygen. In contrast, niobium carbide with hydrogen peroxide is efficient for the synthesis of sulfones. organic-chemistry.org

Reductive Cleavage Reactions of C-S Bonds

The carbon-sulfur (C-S) bonds in this compound can be cleaved under reductive conditions. This process, known as desulfurization, is of significant interest in various chemical transformations. The cleavage can occur at either the alkyl-sulfur (methyl-S) or the aryl-sulfur (phenyl-S) bond.

The reductive cleavage of C-S bonds can proceed through a single electron transfer (SET) mechanism. nih.govlibretexts.org In this process, an electron is transferred to the sulfide molecule, forming a radical anion. This radical anion is unstable and subsequently fragments, leading to the cleavage of a C-S bond. nih.gov

The formation of free radicals is a key characteristic of SET mechanisms. libretexts.orgallen.inbyjus.comsavemyexams.com These reactions involve the movement of single electrons, often initiated by chemical reducing agents or through electrochemical methods. nih.gov The stability of the resulting radical and anionic fragments plays a crucial role in determining the reaction pathway. nih.gov

Studies on related aryl sulfide systems have shown that upon SET, the resulting radical cations can decay via C-S bond cleavage. nih.gov Visible light-triggered photoredox catalysis can also be employed to initiate C-S bond cleavage through an SET process, generating carbocation intermediates. unipr.it

The selectivity of C-S bond cleavage, specifically whether the alkyl-sulfur or the aryl-sulfur bond breaks, can be influenced by reaction conditions, most notably temperature.

Research on a related alkyl naphthyl thioether has demonstrated that the selectivity of the reductive cleavage mechanism is temperature-switchable. nih.gov This suggests that by controlling the temperature, one can favor the cleavage of either the alkyl-sulfur or the aryl-sulfur bond. This phenomenon was investigated using cryovoltammetry, an electrochemical technique that allows for the study of reaction mechanisms at low temperatures. nih.gov

While the specific temperature-dependent selectivity for this compound is not detailed in the provided search results, the principle established for similar structures is highly relevant. Generally, the bond with the lower bond dissociation energy is more likely to cleave. The bond dissociation energies for C-S bonds are typically in the range of 66-75 kcal/mol, which are lower than C-C and C-H bonds, making them susceptible to cleavage under thermal conditions. nih.gov The subtle differences in the strengths of the methyl-sulfur and propylphenyl-sulfur bonds, along with the stability of the potential radical or anionic fragments, will dictate the cleavage pathway at different temperatures.

Catalytic Hydrodeoxygenation (HDO) and Related Transformations of Phenyl-Propyl Moieties

While the primary focus of this section is on the phenyl-propyl moiety of this compound, the principles of catalytic hydrodeoxygenation (HDO) are often studied using model compounds that contain similar structural features. HDO is a crucial process for upgrading bio-oils, which are rich in oxygenated aromatic compounds. mdpi.comnih.govresearchgate.net

In the context of a molecule like this compound, if the thioether group were to be replaced by a hydroxyl or methoxy (B1213986) group (as is common in lignin-derived compounds), HDO would be a key transformation. These reactions typically involve the removal of oxygen atoms from the aromatic ring, often with simultaneous or subsequent hydrogenation of the ring.

Studies on model compounds like 4-propylguaiacol (which has a propyl group and a methoxy group on a phenol (B47542) ring) show that catalytic hydrotreatment can lead to deoxygenation and dealkylation. nrel.gov The product distribution is highly dependent on the catalyst and reaction conditions. For example, a catalyst with an acidic support can promote dealkylation, while a less acidic catalyst might favor the formation of 4-propylphenol. nrel.gov

The following table summarizes typical products from the HDO of related model compounds, which can provide insight into the potential transformations of the phenyl-propyl moiety of this compound under similar conditions.

| Model Compound | Catalyst | Major Products | Reference |

| Guaiacol | Pt/HY | Cyclohexane | nih.govresearchgate.net |

| Anisole | Pt/HY | Cyclohexane, 1-Methoxycyclohexane | nih.govresearchgate.net |

| Phenol | Pt/HY | Cyclohexane, Cyclohexanone, Cyclohexanol | nih.gov |

| 4-Propylguaiacol | MoS₂/γ-Al₂O₃ | 4-Propylphenol | nrel.gov |

| 4-Propylguaiacol | MoS₂/NiS on phosphated γ-Al₂O₃ | Alkylated phenols (methyl-, ethyl-, methylpropylphenols) | nrel.gov |

These studies highlight that the phenyl-propyl group can be stable under certain HDO conditions, leading to products like 4-propylphenol, or it can undergo further reactions like dealkylation or hydrogenation of the aromatic ring, depending on the catalyst's functionality and the reaction temperature. nih.govnrel.gov Higher temperatures generally favor the formation of hydrocarbons. nrel.gov

Dealkylation and Isomerization Pathways of Substituted Phenols (as a model for related structures)

The reactivity of this compound can be understood by using substituted phenols as a model. The dealkylation and isomerization of alkylphenols are well-studied processes that provide insight into the potential transformations of the propylphenyl group in the sulfide.

Dealkylation: Catalytic dealkylation of alkylphenols, particularly over acidic catalysts like H-ZSM-5 zeolite, typically proceeds at elevated temperatures. acs.org The process involves the removal of an alkyl group from the aromatic ring to produce phenol and an olefin. acs.org For this compound, this would correspond to the cleavage of the propyl group from the phenyl ring. The reaction generally follows a mechanism where the aromatic ring is first protonated to form a Wheland complex, which then undergoes dealkylation. acs.org The presence of steam can shift the equilibrium away from dehydroxylation, thereby favoring the dealkylation reaction. google.com

Isomerization: In addition to dealkylation, isomerization is a competing reaction where the alkyl group migrates to a different position on the aromatic ring. researchgate.net For cresols (methylphenols), isomerization is often the main reaction on catalysts like HZSM-5, with the product distribution being thermodynamically controlled as the reaction progresses. researchgate.net The isomerization rates can be influenced by the steric hindrance of the alkyl group, with a general trend of para-isomers reacting faster than meta- or ortho-isomers. researchgate.net In the context of this compound, the n-propyl group at the para position could potentially isomerize to the ortho or meta positions under catalytic conditions. A recent study has also described a method for the para- to meta-isomerization of phenols via a regioselective diazotization of an ortho-quinone intermediate, highlighting alternative pathways for such transformations. nih.gov

The table below summarizes the typical products of cresol (B1669610) isomerization, which serves as a model for the potential isomerization of the propylphenyl moiety.

| Reactant | Major Isomerization Products | Minor Isomerization Products |

| o-Cresol (B1677501) | m-Cresol, p-Cresol | |

| m-Cresol | p-Cresol | o-Cresol |

| p-Cresol | m-Cresol | o-Cresol |

| Data derived from studies on cresol isomerization. researchgate.netepo.org |

Hydrogenation and Deoxygenation Mechanisms over Heterogeneous Catalysts

The hydrogenation and deoxygenation of aryl sulfides are critical reactions, particularly in the context of hydrodesulfurization (HDS) in the petroleum industry. These processes aim to remove sulfur from fuel feedstocks. tandfonline.com For a compound like this compound, this would involve the cleavage of the carbon-sulfur bonds.

The reaction typically occurs over heterogeneous catalysts, such as transition metal sulfides. mdpi.com The mechanism can proceed through two main pathways: direct desulfurization (DDS) and a hydrogenation (HYD) route. mdpi.com In the DDS pathway, the C-S bond is cleaved directly. In the HYD pathway, the aromatic ring is first hydrogenated before the C-S bond is broken. nih.gov The choice of pathway is influenced by the catalyst, reaction conditions, and the specific structure of the sulfur-containing compound. mdpi.com

For instance, in the HDS of thiophene (B33073), a model sulfur-containing aromatic compound, hydrogenation to tetrahydrothiophene (B86538) (THT) can occur, followed by desulfurization. tue.nl The reactivity of intermediates like 2,3-dihydrothiophene (B74016) (2,3-DHT) is much higher than that of THT over MoS2/Al2O3 catalysts. tue.nl

Role of Transition Metal Sulfide Catalysts in Product Selectivity

Transition metal sulfide (TMS) catalysts, particularly those based on molybdenum (Mo) or tungsten (W) and promoted by cobalt (Co) or nickel (Ni), are central to hydrodesulfurization processes. tandfonline.commdpi.comjcsp.org.pk The selectivity of these catalysts towards either the DDS or HYD pathway is a key aspect of their function. mdpi.com

The properties of the catalyst, such as the type of support, the active components, and the degree of sulfidation, all play a role in determining the reaction outcome. mdpi.com For example, Ni-promoted MoS2 catalysts (Ni-Mo-S) are known to be highly effective for HDS. nih.govsyngascatalyst.compatsnap.compatsnap.com The promoting effect of Ni is attributed to its incorporation at the edge of the MoS2 slabs, which generates highly active sulfhydryl (SH) groups that are crucial for both hydrogenation and C-S bond cleavage. nih.gov

The ratio of Ni to Mo can significantly impact the catalyst's activity and selectivity. nih.gov Unsupported Ni-Mo sulfide catalysts have shown high activity, which is further enhanced by removing excess nickel sulfides through leaching. nih.gov This unblocking of active sites leads to an increase in the rates of both DDS and HYD pathways. nih.gov The synergy between Ni and Mo enhances hydrogen dissociation and adsorption, which is beneficial for hydrogenation reactions. syngascatalyst.com Bimetallic Ni-Mo catalysts have also demonstrated high efficiency in the hydrogenation of other aromatic systems, such as N-ethylcarbazole, with the alloy structure promoting the reaction. frontiersin.org

The table below outlines the influence of different catalyst components on HDS activity.

| Catalyst Component | Role in HDS |

| Molybdenum (Mo) | Forms the primary active phase (MoS2) for C-S bond cleavage. patsnap.com |

| Nickel (Ni) Promoter | Enhances hydrogenation activity and promotes the formation of active sites at the MoS2 edge. nih.govpatsnap.com |

| Cobalt (Co) Promoter | Also acts as a promoter, often favoring the DDS pathway. mdpi.com |

| Alumina (B75360) (Al2O3) Support | Provides high surface area and stability for the active metal sulfide phases. tandfonline.com |

Other Organic Reactions Involving the Thioether Linkage

The thioether group in this compound is a site of significant reactivity, participating in nucleophilic additions, substitutions, and complex rearrangements.

Nucleophilic Additions and Substitutions

The sulfur atom in a thioether is nucleophilic due to its lone pairs of electrons. libretexts.org Aryl thioethers can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.netrsc.orgnih.gov These reactions can proceed under mild conditions, for example, at room temperature to 60 °C in the presence of K2CO3 and DMAc. rsc.org Even less reactive aryl halides can be converted to thioethers using this method. rsc.org In some cases, disulfides can be used as the nucleophile source, although this may require harsher conditions. jst.go.jp

Transition metal catalysis, particularly with copper and nickel, has also been developed for the synthesis of aryl sulfides via cross-coupling reactions. nih.gov For instance, nickel-catalyzed aryl exchange reactions between aryl sulfides and aryl electrophiles provide a route to new thioether products without the use of odorous thiols. acs.org

Complex Rearrangement Reactions

Aryl sulfides can participate in several complex rearrangement reactions. One notable example is the mdpi.comresearchgate.net-sigmatropic rearrangement . This pericyclic reaction often involves an allylic sulfide that, upon formation of a sulfur ylide, rearranges to form a new carbon-carbon bond. cmu.eduwikipedia.orgnih.govresearchgate.netacs.org While this compound itself does not have an allylic group, related structures can undergo this transformation. The reaction can be catalyzed by metals like copper or rhodium and often exhibits high stereoselectivity. cmu.eduacs.org

Another important rearrangement is the Sommelet-Hauser rearrangement . This reaction typically involves a benzyl (B1604629) quaternary ammonium (B1175870) salt, but analogous rearrangements can occur with sulfur compounds. wikipedia.orgdalalinstitute.comyoutube.comyoutube.com The mechanism proceeds through the formation of an ylide, followed by a mdpi.comresearchgate.net-sigmatropic rearrangement and subsequent aromatization to yield an ortho-substituted product. wikipedia.org Rhodium-catalyzed Sommelet-Hauser type rearrangements of sulfur ylides have been developed for the synthesis of functionalized enamides. rsc.org

Finally, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain links the nucleophile and the leaving group on an aromatic ring. dalalinstitute.comnih.gov This can lead to the migration of an aryl group from the sulfur atom to an adjacent atom in the connecting chain.

Advanced Spectroscopic and Analytical Characterization of Methyl 4 N Propylphenyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the neighboring protons. For Methyl 4-N-propylphenyl sulfide (B99878), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and propyl groups.

Expected ¹H NMR Spectral Data:

The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring closer to the sulfur atoms will be influenced by their electron-withdrawing nature, affecting their chemical shift. The aliphatic region will show signals for the methyl group attached to the sulfur (a singlet) and the propyl group (a triplet for the terminal methyl, a sextet for the methylene (B1212753) group adjacent to the terminal methyl, and a triplet for the methylene group attached to the sulfur).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Methyl 4-N-propylphenyl sulfide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (2H) | 7.20-7.40 | Doublet | ~8.0 |

| Aromatic (2H) | 7.00-7.20 | Doublet | ~8.0 |

| -S-CH₂- (Propyl) | 2.80-3.00 | Triplet | ~7.5 |

| -CH₂- (Propyl) | 1.60-1.80 | Sextet | ~7.5 |

| -CH₃ (Propyl) | 0.95-1.10 | Triplet | ~7.5 |

| -S-CH₃ (Methyl) | 2.40-2.60 | Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct signals for the aromatic carbons and the aliphatic carbons of the methyl and propyl groups.

Expected ¹³C NMR Spectral Data:

The aromatic region will exhibit four signals, two for the substituted carbons and two for the unsubstituted carbons of the p-disubstituted ring. The chemical shifts of the carbons directly bonded to the sulfur atoms will be significantly different from the others. The aliphatic region will show a signal for the methyl carbon and three distinct signals for the carbons of the propyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-S, methylthio) | 135-140 |

| Aromatic (C-S, propylthio) | 134-139 |

| Aromatic (CH) | 128-132 |

| Aromatic (CH) | 125-129 |

| -S-CH₂- (Propyl) | 35-40 |

| -CH₂- (Propyl) | 22-27 |

| -CH₃ (Propyl) | 13-16 |

| -S-CH₃ (Methyl) | 15-20 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₄S₂), HRMS would confirm its molecular formula by providing an exact mass that is consistent with this composition.

Expected HRMS Data: The calculated exact mass for C₁₀H₁₄S₂ is 198.0537. HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In the analysis of a sample containing this compound, GC would first separate the compound from other components in the mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for its identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. For aromatic thioethers, GC-MS is a standard analytical method. researchgate.net

Application of Selective Ion Monitoring (SIM) for Trace Analysis

Selective Ion Monitoring (SIM) is a mode of operation in mass spectrometry where the instrument is set to detect only a few specific ions rather than scanning the entire mass range. wikipedia.org This approach significantly increases the sensitivity of the analysis, making it ideal for detecting and quantifying trace amounts of a specific compound in a complex matrix. For the trace analysis of this compound, a SIM method would be developed to monitor characteristic ions from its mass spectrum. By focusing on these specific ions, interferences from other co-eluting compounds are minimized, allowing for accurate quantification at very low concentrations. nih.gov This technique is particularly valuable in environmental monitoring or in studies where the compound of interest is present at low levels. epa.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful tool for identifying the various functional groups present within a molecule by probing its characteristic vibrational modes. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the key vibrational modes include C-H stretching from the aromatic ring and the alkyl groups (propyl and methyl), C-C stretching within the phenyl ring, and the characteristic C-S stretching of the thioether linkage.

The presence of the propyl and methyl groups gives rise to characteristic aliphatic C-H stretching vibrations, while the phenyl group exhibits aromatic C-H and C=C stretching bands. The carbon-sulfur bond vibration is typically weaker and appears in the fingerprint region of the spectrum.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Propyl & Methyl Groups | 3000 - 2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |

| C-H Bend (Aliphatic) | Propyl & Methyl Groups | 1470 - 1370 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of aryl sulfides like this compound, Raman spectroscopy is effective for studying the skeletal vibrations of the benzene ring and the carbon-sulfur bond.

Studies on related 4-substituted thioanisole (B89551) derivatives have demonstrated that upon oxidation, a downshift in the C-C stretching mode of the benzene ring and an upshift of the C-S stretching mode are observed. researchgate.net This suggests the formation of a semi-quinoidal structure where conjugation exists between the sulfur atom's non-bonding electrons and the π-electrons of the aromatic system. researchgate.net For this compound, Raman spectroscopy can therefore provide detailed insights into the electronic interplay between the sulfide group and the substituted phenyl ring. researchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific atom within a molecule. By tuning the X-ray energy to a core-level electron binding energy of a target element, one can obtain detailed information about its chemical environment.

For this compound, Sulfur K-edge XAS is particularly insightful. This technique involves exciting a sulfur 1s core electron to unoccupied molecular orbitals. rsc.org The resulting X-ray Absorption Near-Edge Structure (XANES) spectrum provides a sensitive probe of the sulfur atom's electronic structure. rsc.orgnih.gov

The energy and intensity of the absorption features, especially the "white line" peak, are directly related to the oxidation state and covalent character of the sulfur atom. nih.govacs.org Aryl and mixed aryl-alkyl organic sulfides produce distinct Sulfur K-edge XANES spectra compared to alkyl sulfides, influenced by the coordination with the phenyl ring. nih.gov This allows for precise characterization of the sulfur's chemical state within the molecule, distinguishing it from potential oxidized forms like sulfoxides or sulfones. nih.govacs.org The spectra are dominated by dipole-allowed transitions from the sulfur 1s level to unoccupied molecular orbitals that possess significant sulfur 3p character. rsc.org

The Sulfur K-edge XAS spectrum is not only sensitive to the electronic state but also to the molecule's three-dimensional structure. Research on related aryl sulfides, such as diphenyl sulfide, has shown that the XANES spectra are sensitive to the rotation around the sulfur-carbon (S-C) bonds. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic technique depends on the compound's volatility and polarity.

Given its likely properties as a relatively non-polar and volatile liquid, Gas Chromatography (GC) is a highly suitable method for its analysis. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity data and definitive structural identification. A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, would be appropriate for separation.

High-Performance Liquid Chromatography (HPLC) is another viable option, particularly for purity assessment of less volatile samples or for preparative-scale separation. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The separation of related alkyl aryl sulfoxides has been successfully achieved using chromatographic methods, indicating the suitability of these techniques for the sulfide counterpart. researchgate.net

Table 2: Example Gas Chromatography (GC) Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Retention Time | ~8.5 min (Hypothetical) |

Thin Layer Chromatography (TLC)

While specific TLC data for this compound is not extensively detailed in the public domain, the general principles of TLC can be applied to its analysis. TLC is a fundamental chromatographic technique used for the separation of non-volatile mixtures. For sulfur-containing aromatic compounds like this compound, a typical TLC setup would involve a solid stationary phase, such as silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate, and a liquid mobile phase.

The separation is based on the differential partitioning of the components between the stationary and mobile phases. The choice of the mobile phase (eluent) is critical and is determined by the polarity of the analyte. For a moderately polar compound like this compound, a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely provide good separation. The position of the compound on the developed chromatogram is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 1: Hypothetical TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |

| Detection | UV light (254 nm) or staining agent (e.g., potassium permanganate) |

| Expected Rf Value | Dependent on the exact mobile phase composition, but anticipated to be in the mid-range (0.4-0.6) |

High Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of individual components in a mixture. nih.gov These methods are particularly useful for compounds that are not sufficiently volatile for gas chromatography. UHPLC, which uses columns with smaller particle sizes (typically <2.5 µm), offers higher resolution, increased efficiency, and faster analysis times compared to traditional HPLC. researchgate.net

For the analysis of this compound, a reversed-phase HPLC or UHPLC method would be most appropriate. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. The compound would be detected as it elutes from the column using a UV detector, typically set at a wavelength where the aromatic ring exhibits strong absorbance.

Table 2: Typical HPLC/UHPLC Conditions for Aromatic Sulfide Analysis

| Parameter | HPLC | UHPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at ~254 nm | Diode Array Detector (DAD) for spectral confirmation |

| Retention Time | Dependent on specific conditions | Shorter than HPLC under optimized conditions |

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile organic compounds. chemistry-matters.com For this compound, which is expected to be sufficiently volatile, GC analysis provides high resolution and sensitivity. The compound is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to single-column GC, which is particularly beneficial for analyzing complex mixtures. chemistry-matters.comnih.gov In GCxGC, two columns with different stationary phase chemistries are coupled, providing a more detailed "fingerprint" of the sample. chemistry-matters.com For instance, a common setup involves a nonpolar first-dimension column and a more polar second-dimension column. dlr.de This technique has been successfully applied to the detailed analysis of complex samples such as petroleum, environmental contaminants, and biological matrices. chemistry-matters.comdlr.de

Table 3: Illustrative GC and GCxGC Parameters for the Analysis of Aromatic Sulfides

| Parameter | Gas Chromatography (GC) | Comprehensive Two-Dimensional GC (GCxGC) |

| 1D Column | e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) | e.g., BPX50 (60 m x 0.25 mm x 0.25 µm) dlr.de |

| 2D Column | N/A | e.g., BPX5 (3 m x 0.15 mm x 0.25 µm) dlr.de |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Injector | Split/Splitless at high temperature (e.g., 250 °C) | Split/Splitless at high temperature (e.g., 330 °C) dlr.de |

| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C) | Temperature ramp (e.g., 28 °C to 330 °C) dlr.de |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID, MS, or Sulfur Chemiluminescence Detector (SCD) thermofisher.com |

Advanced Multidimensional Chromatography for Complex Mixtures

The analysis of this compound within highly complex matrices, such as crude oil or environmental samples, often necessitates the use of advanced multidimensional chromatographic techniques. dlr.de GCxGC, as mentioned previously, is a powerful example of such a technique, capable of resolving hundreds or even thousands of individual components in a single analysis. copernicus.org The enhanced peak capacity and sensitivity of GCxGC are crucial for detecting trace-level compounds that would otherwise co-elute and remain undetected in a one-dimensional GC separation. nih.gov The application of GCxGC has proven invaluable in fields like metabolomics and environmental forensics for comprehensive chemical fingerprinting. chemistry-matters.comnih.gov

Advanced Analytical Tools for Mechanistic Studies in Catalysis

Understanding the reaction mechanisms in catalytic processes that may involve the formation or transformation of this compound requires sophisticated analytical tools capable of identifying and quantifying reactive intermediates.

Photoionization Mass Spectrometry (PIMS) for Gas-Phase Intermediates

Photoelectron Photoion Coincidence Spectroscopy (PEPICO) for Isomer-Selective Detection

Photoelectron Photoion Coincidence Spectroscopy (PEPICO) is an advanced analytical technique that provides a detailed fingerprint of molecules, enabling unambiguous isomer identification. researchgate.net PEPICO simultaneously measures the kinetic energy of the ejected photoelectron and the mass of the resulting ion, providing a wealth of information about the electronic and vibrational structure of the ionized species. nih.govcnr.it This technique has been instrumental in unraveling complex reaction mechanisms in combustion and catalysis by allowing for the isomer-selective detection of elusive and reactive intermediates. nih.govacs.org The rich spectroscopic information obtained from PEPICO, in the form of mass-selected threshold photoelectron spectra (ms-TPES), offers a higher degree of selectivity compared to PIMS, which relies on the often featureless onset of the photoionization efficiency curve. researchgate.netrsc.org

Lack of Specific Research Data Hinders Detailed Analysis of this compound Reaction Pathways

A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically focused on the real-time monitoring of reaction pathways and the characterization of transient species for the chemical compound this compound. While general methodologies for the in-situ analysis of related chemical reactions, such as the formation of other aryl sulfides or Grignard reactions, are well-documented, specific experimental data, detailed research findings, and data tables pertaining exclusively to the synthesis of this compound are not presently available in the public domain.

Advanced spectroscopic techniques, including in-situ Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy, are powerful tools for elucidating reaction mechanisms, kinetics, and identifying short-lived intermediates in a wide range of chemical transformations. These methods allow for the continuous tracking of reactant consumption and product formation, providing valuable insights into the reaction's progress and helping to control critical process parameters. For instance, in the synthesis of analogous aryl sulfides, researchers have successfully employed these techniques to monitor the depletion of starting materials like aryl halides and thiols, and the corresponding increase in the characteristic spectral signals of the aryl sulfide product.

Hypothetically, a study on the synthesis of this compound, for example, via the S-methylation of 4-propylthiophenol with a methylating agent, could be monitored in real-time. One would expect to observe the disappearance of the S-H stretching vibration of the starting thiophenol and the appearance of new bands corresponding to the newly formed C-S-C linkage of the sulfide product. Similarly, if a Grignard-based synthesis route were employed, such as the reaction of 4-propylphenylmagnesium bromide with a sulfur electrophile like dimethyl disulfide, in-situ monitoring could track the consumption of the Grignard reagent and the formation of the final product.

However, without specific published research on this compound, any discussion of its reaction monitoring remains speculative. The generation of scientifically accurate and informative content, including detailed research findings and data tables as requested, is contingent on the availability of such dedicated studies. At present, the scientific community has not published in-depth investigations into the real-time monitoring and transient species involved in the formation of this particular compound. Therefore, a detailed exposition on the "" focusing on "Real-time Monitoring of Reaction Pathways and Transient Species" cannot be substantively constructed.

Applications of Methyl 4 N Propylphenyl Sulfide in Chemical Synthesis and Materials Science

Role as a Precursor and Building Block in Complex Organic Synthesis

Methyl 4-N-propylphenyl sulfide (B99878) serves as a crucial starting material for the synthesis of more intricate organic molecules. Its sulfide group can be readily oxidized to a sulfoxide (B87167) or a sulfone, which are important functional groups in many biologically active compounds and pharmaceutical intermediates. longdom.org For instance, the oxidation of a similar compound, methyl phenyl sulfide (thioanisole), to methyl phenyl sulfoxide is a well-established transformation in organic synthesis. longdom.orgorgsyn.org This transformation highlights the capacity of the sulfide moiety within Methyl 4-N-propylphenyl sulfide to be a key reaction site.

Furthermore, the phenyl ring of this compound can be functionalized to introduce other chemical groups, expanding its utility as a building block. A key derivative is 4-(propylthio)phenylboronic acid, which can be synthesized from the parent sulfide. This boronic acid derivative is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds. sigmaaldrich.comnih.gov The synthesis of phenylboronic acids from their corresponding aryl halides or other precursors is a common strategy in organic chemistry, often involving organometallic intermediates. chemicalbook.comgoogle.com

Utility in Diverse C-S Bond Formation Methodologies

The formation of carbon-sulfur (C-S) bonds is a fundamental process in organic chemistry, and reagents derived from this compound play a role in these methodologies. taylorandfrancis.com Organosulfur compounds are integral to many pharmaceuticals, agrochemicals, and materials. taylorandfrancis.com The development of new and efficient methods for C-S bond formation is an active area of research. nih.gov

Thiosulfonates, which can be conceptually related to the reactivity of the sulfur atom in molecules like this compound, are versatile reagents in C-S bond formation. nih.gov They can act as electrophilic sulfur sources, reacting with various nucleophiles to form new sulfur-containing compounds. nih.gov Research has explored various catalytic systems, including the use of photoredox catalysts, to facilitate these transformations under mild conditions. nih.gov

Table 1: Examples of C-S Bond Formation Methodologies

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Sulfenylation | N-Thioimides, Disulfides | Transition Metal Catalysts | Thioethers |

| Thiolation | Thiols | Base or Metal Catalyst | Thioethers |

| Thioesterification | Carboxylic Acids, Thiols | Dehydrating Agents | Thioesters |

| Sulfonylation | Sulfonyl Chlorides | Base | Sulfones |

This table provides a generalized overview of common C-S bond formation reactions and is not an exhaustive list.

Application in DNA-Encoded Chemical Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology has emerged as a powerful tool in drug discovery for identifying new bioactive molecules. nih.govresearchgate.netnih.gov This technology involves the synthesis of vast libraries of small molecules, each tagged with a unique DNA barcode. The construction of these libraries relies on the development of robust and DNA-compatible chemical reactions.

The principles of C-S bond formation are relevant to DEL synthesis. For instance, the formation of disulfide bonds from thiols is a reaction that has been successfully adapted for on-DNA synthesis. nih.govresearchgate.net This demonstrates the potential for incorporating sulfur-containing building blocks, conceptually similar to derivatives of this compound, into DELs. The ability to perform these reactions in aqueous environments and under mild conditions is crucial for their compatibility with the DNA backbone. nih.govresearchgate.net The development of new on-DNA reactions, including those for forming C-S bonds, expands the chemical space that can be explored in drug discovery. nih.govrsc.org

Integration into Advanced Materials Development as a Structural Motif

Organosulfur compounds are increasingly being integrated into the development of advanced materials due to their unique electronic and structural properties. britannica.comyoutube.com The sulfide linkage in molecules like this compound can influence the properties of polymers and other materials. wikipedia.org For example, polythiophenes, which are polymers containing thiophene (B33073) rings (a sulfur-containing heterocycle), exhibit electrical conductivity and are used in organic electronics. britannica.comyoutube.com

While this compound itself may not be the direct monomer, its structural motifs, particularly the aryl sulfide unit, are relevant to the design of new materials. wikipedia.org The incorporation of sulfur atoms into polymer backbones can enhance thermal stability and other desirable properties. Polysulfones, for instance, are high-performance polymers known for their toughness and stability at high temperatures. britannica.com The fundamental chemistry of organosulfur compounds, including the reactivity of the sulfide bond, underpins the synthesis and properties of these advanced materials. wikipedia.org

Environmental and Catalytic Implications of Aryl Alkyl Sulfides

Occurrence in Fossil Fuels and Relevance to Desulfurization Processes

Organic sulfur compounds are naturally present in crude oil and other fossil fuels as a result of the degradation of biological matter containing sulfur over geological time. wikipedia.org These compounds include a wide variety of structures such as thiols, thiophenes, and organic sulfides and disulfides. wikipedia.org While specific data on the natural occurrence of Methyl 4-N-propylphenyl sulfide (B99878) in fossil fuels is not extensively documented, its structure as an aryl alkyl sulfide makes it a relevant model for compounds found in petroleum feedstocks. wikipedia.org

The presence of sulfur compounds in fuels is problematic as their combustion leads to the emission of sulfur dioxide (SO₂), a major air pollutant contributing to acid rain. wikipedia.org Consequently, the removal of sulfur from fuels, a process known as desulfurization, is a critical step in petroleum refining. psu.edu The most common method is catalytic hydrodesulfurization (HDS), where sulfur-containing organic compounds are converted to hydrogen sulfide (H₂S) and the corresponding hydrocarbon. psu.edu The H₂S is then typically captured and converted to elemental sulfur or sulfuric acid. wikipedia.org

The reactivity of organosulfur compounds in HDS varies depending on their structure. psu.edu For instance, thiols (mercaptans) are generally more reactive than disulfides. psu.edu Aromatic sulfur compounds like thiophenes, and particularly sterically hindered derivatives such as 4,6-dimethyldibenzothiophene, are among the most difficult to desulfurize. wikipedia.org The reactivity of aryl alkyl sulfides like Methyl 4-N-propylphenyl sulfide in HDS would be influenced by the stability of the carbon-sulfur bond and steric hindrance around the sulfur atom. psu.edu

Catalytic Hydrodeoxygenation (HDO) of Lignin-Derived Feedstocks and Model Compounds

Lignin (B12514952), a major component of biomass, is a promising renewable source for aromatic chemicals. nih.govrug.nl However, bio-oils derived from lignin pyrolysis are rich in oxygenated compounds, which makes them acidic, viscous, and unstable. nih.gov Catalytic hydrodeoxygenation (HDO) is a key process to upgrade these bio-oils by removing oxygen and increasing their fuel value. nih.govpsu.edu During the processing of lignin-derived feedstocks, if sulfur is present (for example, from certain types of biomass or from co-processing with high-sulfur petroleum fractions), the formation of aryl alkyl sulfides like this compound is a possibility.

The catalytic upgrading of lignin-derived model compounds, such as 4-propylguaiacol, provides insights into the potential reaction pathways for related molecules like this compound. Studies on the hydrotreatment of 4-propylguaiacol have shown that dealkylation and isomerization are significant reaction pathways. nrel.gov For instance, using a catalyst with an acidic support can lead to the cleavage of alkyl groups from the aromatic ring, resulting in a variety of alkylated phenols. nrel.gov

In a similar vein, the transformation of this compound over a suitable catalyst could involve the cleavage of the methyl group or the n-propyl group from the phenyl ring. Isomerization reactions, where the position of the alkyl group on the aromatic ring changes, are also plausible, as observed in the conversion of o-cresol (B1677501) to p- and m-cresol. rug.nl The specific products would depend on the catalyst properties and reaction conditions.

A study on the conversion of 4-n-propylguaiacol using a tandem catalytic system of Cu/TiO₂ and HZSM-5 demonstrated the complexity of these transformations. While the primary goal was demethoxylation and dealkylation to produce phenol (B47542), a range of other alkylated phenols were also formed. rug.nl

Table 1: Products from the Catalytic Conversion of 4-n-propylguaiacol

| Reactant | Catalyst System | Key Products | Reference |

| 4-n-propylguaiacol | Cu/TiO₂ and HZSM-5 | Phenol, Methylphenols, Dimethylphenols, Propylphenols, Methylated propylphenols | rug.nl |

This table illustrates the variety of dealkylation and isomerization products that can be expected during the catalytic upgrading of substituted phenols, which are structurally related to aryl alkyl sulfides.

The development of efficient catalysts is crucial for the selective transformation of thioethers. For desulfurization, traditional HDS catalysts are often based on Mo, Ni, and Co sulfides on an alumina (B75360) support. nih.gov However, for biomass upgrading, these catalysts can be deactivated by water, which is present in bio-oils. nih.gov

Recent research has focused on developing novel catalysts for C-S bond formation and cleavage. Nickel-based catalysts have shown promise for the synthesis of aryl sulfides through aryl exchange reactions, which avoids the use of odorous thiols. acs.orgwaseda.jp These catalysts are effective in cleaving and forming aryl-S bonds. organic-chemistry.org For instance, a Ni/dcypt catalyst can facilitate the reaction between 2-pyridyl sulfides and aryl electrophiles. acs.org

For the hydrodeoxygenation of lignin-derived compounds, bifunctional catalysts with both metal and acid sites are often employed. nih.gov Ruthenium-based catalysts on sulfonated porous aromatic frameworks have been investigated for the HDO of guaiacol, catechol, and veratrole. nih.gov The synergy between the metal nanoparticles and the acid sites was found to be important for the catalytic activity. nih.gov

The choice of catalyst and reaction conditions can be tailored to achieve desired products. For example, in the upgrading of lignin-derived phenols, a combination of Raney Ni and HZSM-5 can be used to produce a high yield of alkane fuels or be tuned to selectively produce propylbenzene. nih.gov

Table 2: Examples of Catalysts for Aryl Ether and Thioether Transformations